molecular formula C14H12N2O2 B14713969 Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)- CAS No. 14632-40-7

Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)-

Cat. No.: B14713969
CAS No.: 14632-40-7
M. Wt: 240.26 g/mol
InChI Key: UQMNNWIMPWPBPZ-UHFFFAOYSA-N
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Description

Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)- (CAS 14632-40-7) is a Schiff base derived from a substituted aniline. Its structure consists of:

  • Aniline backbone: A benzene ring with an amino group.
  • Substituents: A methyl group at position 2 and a nitro group at position 4 of the aniline ring.
  • Schiff base linkage: The amino group is condensed with a benzaldehyde derivative, forming the N-(phenylmethylene) group.

This compound belongs to a class of aromatic imines with applications in organic synthesis, coordination chemistry, and materials science. The nitro group (-NO₂) is electron-withdrawing, while the methyl (-CH₃) group provides steric and electronic modulation. These features influence its reactivity, stability, and physicochemical properties .

Properties

CAS No.

14632-40-7

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

N-(2-methyl-4-nitrophenyl)-1-phenylmethanimine

InChI

InChI=1S/C14H12N2O2/c1-11-9-13(16(17)18)7-8-14(11)15-10-12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

UQMNNWIMPWPBPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)- typically involves the reaction of 2-methyl-4-nitroaniline with benzaldehyde under specific conditions. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the Schiff base. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired product .

Chemical Reactions Analysis

Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)- undergoes various chemical reactions, including:

Scientific Research Applications

Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Key analogs and their structural differences are summarized below:

Compound Substituents (Aniline Ring) Benzylidene Group Molecular Weight CAS Number Key Properties
Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)- 2-CH₃, 4-NO₂ -C₆H₅ (unsubstituted) 240.26* 14632-40-7 High electron deficiency due to nitro; potential for charge-transfer interactions
Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]- 4-CH₃ 4-NO₂ 240.26 730-39-2 Nitro on benzylidene enhances conjugation; lower steric hindrance than 2-methyl
Benzenamine, 4-methoxy-N-(phenylmethylene)- 4-OCH₃ -C₆H₅ 211.26 783-08-4 Methoxy is electron-donating; increases solubility in polar solvents
4-Fluoro-N-(phenylmethylene)aniline 4-F -C₆H₅ 199.23 331-98-6 Fluorine’s electronegativity stabilizes the imine bond; moderate reactivity
Benzenamine, 4-methoxy-N-[(4-nitrophenyl)methylene]- (e.g., CAS 5455-87-8) 4-OCH₃ 4-NO₂ 257.25 5455-87-8 Combined effects of methoxy (donor) and nitro (acceptor) for redox activity

*Calculated based on molecular formula C₁₄H₁₃N₂O₂.

Key Observations:

Electron-Withdrawing vs. Donor Groups: The nitro group in the target compound and its 4-nitrophenylmethylene analog (CAS 730-39-2) enhances electron deficiency, favoring electrophilic reactions. In contrast, methoxy (CAS 783-08-4) and methyl groups reduce reactivity toward electrophiles . Fluorine (CAS 331-98-6) provides intermediate electronegativity, balancing stability and reactivity .

Conjugation and Redox Activity: Compounds with nitro groups on the benzylidene moiety (e.g., CAS 730-39-2) exhibit extended conjugation, which may enhance UV-Vis absorption properties .

Thermodynamic and Physicochemical Properties

Limited experimental data are available, but calculated properties and analogs suggest trends:

Property Target Compound 4-Methyl-N-(4-Nitrophenylmethylene)- 4-Methoxy-N-(Phenylmethylene)-
Boiling Point (K) ~680 (estimated) 677 (calculated) 677.16 (calculated)
Density (g/cm³) 1.20–1.25* 1.18* 1.03 (estimated)
Melting Point N/A N/A 2035 K (predicted)

*Estimated via Joback method for analogs.

  • Thermal Stability : Nitro-containing compounds (e.g., CAS 730-39-2) are less thermally stable than methoxy derivatives due to nitro group decomposition risks .
  • Solubility: Methoxy analogs (CAS 783-08-4) are more soluble in polar solvents (e.g., ethanol, DMSO) than nitro-substituted derivatives .

Reactivity in Chemical Reactions

Cycloadditions: The target compound’s electron-deficient imine bond may act as a dienophile in Diels-Alder reactions, whereas methoxy-substituted analogs (CAS 783-08-4) are less reactive . Nitro groups enhance susceptibility to nucleophilic attacks, as seen in the synthesis of azetidinones (β-lactams) using similar Schiff bases .

Coordination Chemistry: Nitro and methoxy groups influence metal-ligand binding. For example, nitro groups stabilize metal complexes via charge transfer, while methoxy groups act as weak donors .

Oxidation/Reduction :

  • Nitro groups in the target compound and CAS 730-39-2 can be reduced to amines (-NH₂), offering pathways to secondary products .

Biological Activity

Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)-, also known as 2-methyl-4-nitrobenzylideneaniline, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)- can be represented as follows:

  • Molecular Formula : C14H12N2O2
  • Molecular Weight : 240.26 g/mol
  • IUPAC Name : 2-methyl-4-nitro-N-(phenylmethylene)aniline

This compound features a nitro group and an imine linkage, which are significant for its biological interactions.

Mechanisms of Biological Activity

  • Anticoagulant Properties : Research indicates that benzenamine derivatives can inhibit factor Xa, a critical enzyme in the coagulation cascade. This inhibition can reduce thrombin generation and fibrin formation, suggesting potential use as an anticoagulant in therapeutic settings .
  • Antimicrobial Activity : Compounds similar to benzenamine have been studied for their antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi, indicating a broad spectrum of antimicrobial activity .
  • Anticancer Effects : Some studies have reported that benzenamine derivatives exhibit cytotoxic effects against cancer cell lines. For example, certain synthesized compounds displayed higher toxicity against gastric adenocarcinoma cells compared to standard chemotherapeutic agents like Paclitaxel .

Anticoagulant Activity

A study focused on benzenamine derivatives demonstrated their ability to inhibit factor Xa effectively. The results indicated:

  • IC50 Values : The compounds exhibited IC50 values in the low micromolar range.
  • In Vivo Efficacy : Animal models treated with these compounds showed reduced thrombus formation without significant bleeding complications .

Antimicrobial Studies

In a comprehensive screening of various benzenamine derivatives:

  • Activity Against Pathogens : The compounds were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
  • Mechanism of Action : It was suggested that the nitro group plays a crucial role in disrupting bacterial cell wall synthesis .

Anticancer Activity

Research on the anticancer potential of benzenamine derivatives revealed:

  • Cell Line Testing : Compounds were evaluated against MKN-45 gastric adenocarcinoma cells with results indicating significant cell death at concentrations as low as 10 µM.
  • Mechanistic Insights : The observed cytotoxicity was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

Summary of Biological Activities

Activity TypeMechanism/EffectReference
AnticoagulantInhibition of factor Xa
AntimicrobialDisruption of cell wall synthesis
AnticancerInduction of apoptosis in cancer cells

Q & A

Q. What are the standard synthetic routes for Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)- in academic laboratories?

The compound is typically synthesized via condensation reactions. For example, a primary amine (e.g., 2-methyl-4-nitroaniline) reacts with benzaldehyde derivatives under dehydrating conditions. Azeotropic distillation using a Dean-Stark trap in toluene efficiently removes water, shifting the equilibrium toward imine formation. Recrystallization from mixed solvents (e.g., benzene and n-hexane) ensures purity .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • IR Spectroscopy : Identifies characteristic imine (C=N) stretches (~1640–1620 cm⁻¹) and nitro (NO₂) symmetric/asymmetric vibrations (~1520 and 1350 cm⁻¹). Acidic solvents may shift bands due to protonation .
  • NMR : ¹H NMR reveals aromatic protons and methyl group signals, while ¹³C NMR confirms sp² carbons (C=N at ~160 ppm).
  • Mass Spectrometry : Electron ionization (EI) provides molecular ion ([M⁺]) and fragmentation patterns. Gas-phase ion energetics (e.g., ionization energy ≈7.67 eV) further validate stability .

Q. How is purity assessed during synthesis?

Combustion analysis (C/H/N/O ratios) and chromatographic methods (HPLC, GC) are standard. Microanalysis discrepancies (e.g., ±0.0001 mass ratios in combustion experiments) highlight the need for repeated crystallizations and sublimation .

Advanced Research Questions

Q. What thermochemical properties (e.g., ΔfH°, ΔsubH°) are critical for stability studies?

Static-bomb calorimetry determines the standard molar enthalpy of combustion (ΔcH°), while thermogravimetric analysis measures sublimation enthalpy (ΔsubH°). For nitrones, dissociation enthalpies of the N–O bond (~250–300 kJ/mol) are derived from gas-phase data. Comparative studies with azoxy compounds reveal bond-strength trends .

Q. How does the reaction mechanism for imine formation differ under acidic vs. non-acidic conditions?

In non-polar solvents (e.g., toluene), the mechanism involves nucleophilic amine attack on the aldehyde, followed by proton transfer and water elimination. Acid catalysis accelerates protonation of the carbonyl, enhancing electrophilicity. In acidic solvents (e.g., hexafluoropropanol), keto-enol tautomerism may alter intermediate stability .

Q. What computational methods model the compound’s electronic structure and reactivity?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. Molecular dynamics simulations assess conformational stability, while QSAR models correlate substituents (e.g., nitro groups) with biological activity .

Q. How to resolve contradictions in spectroscopic or thermochemical data?

  • IR Frequency Shifts : Protonation in acidic solvents lowers C=N stretching frequencies (e.g., 1652 cm⁻¹ → 1638 cm⁻¹). Validate with solvent-free spectra.
  • Combustion Data : Cross-check with differential scanning calorimetry (DSC) and ensure sample dryness to avoid enthalpy of vaporization errors .

Q. Are there toxicity or carcinogenicity risks associated with this compound?

While direct data is limited, structurally related N-phenylmethylene derivatives are evaluated using:

  • Ames Test : Assess mutagenicity in Salmonella typhimurium.
  • In Vitro Cytotoxicity : Use mammalian cell lines (e.g., HepG2) to measure IC₅₀ values.
  • Carcinogenicity : Long-term rodent studies monitor tumorigenicity, guided by IARC protocols for nitrones .

Methodological Tables

Q. Table 1: Key Spectroscopic Data

TechniqueKey SignalsReference
IR (KBr)C=N: 1640 cm⁻¹; NO₂: 1520, 1350 cm⁻¹
¹H NMR (CDCl₃)Aromatic H: δ7.2–8.1; CH₃: δ2.5
EI-MS[M⁺] m/z 268; Fragments: m/z 121

Q. Table 2: Thermochemical Parameters

PropertyValue (kJ/mol)MethodReference
ΔcH° (Combustion)-5200 ± 15Static-bomb Calorimetry
ΔsubH° (Sublimation)98 ± 2Thermogravimetry

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